molecular formula C10H14ClNO2 B1601236 Ethyl 4-methoxybenzimidate hydrochloride CAS No. 54998-29-7

Ethyl 4-methoxybenzimidate hydrochloride

Cat. No.: B1601236
CAS No.: 54998-29-7
M. Wt: 215.67 g/mol
InChI Key: VPJFORIZDKSQBF-UHFFFAOYSA-N
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Description

Ethyl 4-methoxybenzimidate hydrochloride is an organic compound with the molecular formula C₁₀H₁₄ClNO₂. It is commonly used in organic synthesis and has applications in various fields of scientific research. This compound is known for its reactivity and versatility in forming different chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxybenzimidate hydrochloride can be synthesized through the reaction of 4-methoxybenzonitrile with ethanol in the presence of dry hydrogen chloride gas. The reaction is typically carried out at low temperatures (0°C) and allowed to proceed at room temperature for 48 hours. The resulting product is then purified to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxybenzimidate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzylamine.

    Substitution: Various substituted benzimidates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxybenzimidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methoxybenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the imidate group, which is highly reactive towards various chemical species.

Comparison with Similar Compounds

Ethyl 4-methoxybenzimidate hydrochloride can be compared with other similar compounds such as:

    Ethyl benzimidate hydrochloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    4-methoxybenzonitrile: The precursor in the synthesis of this compound, which lacks the imidate functionality.

The uniqueness of this compound lies in its specific reactivity profile and the presence of both the ethoxy and methoxy groups, which influence its chemical behavior and applications.

Properties

IUPAC Name

ethyl 4-methoxybenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-3-13-10(11)8-4-6-9(12-2)7-5-8;/h4-7,11H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJFORIZDKSQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483329
Record name ETHYL 4-METHOXYBENZIMIDATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54998-29-7
Record name ETHYL 4-METHOXYBENZIMIDATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 4-methoxybenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, anisonitrile (25.6 g, 0.199 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 40.5 g (94%) of the target compound as pale-red crystals.
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Synthesis routes and methods II

Procedure details

4-Methoxybenzonitrile and 24% hydrochloric acid in EtOH were mixed at 0° C. This mixture was left stirring at r.t. o.n., followed by concentration in-vacuo. The isolated residue was triturated with Et2O to isolate the title compound (1.25 g). 1H-NMR: 12.3 (br. s, 1H), 11.6 (br. s, 1H), 8.43 (d, 2H), 7.04 (d, 2H), 4.91 (t, 3H), 3.90 (s, 3H), 1.61 (t, 3H).
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Synthesis routes and methods III

Procedure details

A cold solution (0° C.) of 4-methoxybenzonitrile (1.29 g, 9.59 mmol) in ethanol (30 mL) was saturated with dry HCl(g). The mixture was then stirred at room temperature for 2 days, after which FT-IR showed complete disappearance of the nitrile. The solution was concentrated to dryness, and further dried in vacuo. The ethyl 4-methoxybenzimidate hydrochloride thus obtained was used in the synthesis of compounds 152, 153 and 154.
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1.29 g
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methoxybenzimidate hydrochloride
Reactant of Route 2
Ethyl 4-methoxybenzimidate hydrochloride
Reactant of Route 3
Ethyl 4-methoxybenzimidate hydrochloride

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